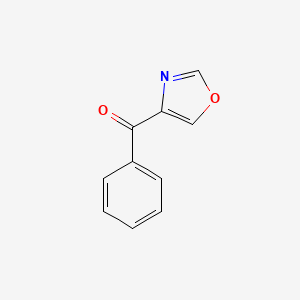

4-Benzoyl-1,3-oxazole

Descripción general

Descripción

4-Benzoyl-1,3-oxazole is a compound with the molecular weight of 173.17 . It is a powder at room temperature .

Synthesis Analysis

Oxadiazoles, including 4-Benzoyl-1,3-oxazole, can be synthesized by cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . There are also well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .Molecular Structure Analysis

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It is a bicyclic planar molecule .Chemical Reactions Analysis

There has been a large upsurge in the synthesis of benzoxazole via different pathways . Oxadiazoles are physiologically active heterocyclic compounds owing to a vast sphere of biological activities .Physical And Chemical Properties Analysis

4-Benzoyl-1,3-oxazole is a powder at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of α-trifluoromethyl α-amino acids : 4-Benzoyl-1,3-oxazole derivatives, such as 5-benzyloxy-4-trifluoromethyl-1,3-oxazoles, are used in synthesizing α-trifluoromethyl aromatic and heteroaromatic amino acids. These compounds demonstrate a 1,3 shift of a benzyl group, a key step in this synthetic route (Burger et al., 2006).

Formation of Novel Heterocycles : Reactions involving keto-enol tautomers of benzoyl-1,3-oxazoles with specific esters lead to the synthesis of highly functionalized fused-ring heterocycles. This process explores the reactivity based on the nature of the heteroatom and substituents present on the ring (Silva et al., 2012).

Oxazole Derivatives Synthesis : Synthesis of various oxazole derivatives involves methods like copper-free Sonogashira coupling followed by heteroannulation. These compounds are significant for their antibacterial properties and molecular docking studies to understand their interaction with bacterial proteins (Keivanloo et al., 2020).

Material Science and Electronics

- Electro-Optical and Charge Transport Properties : Oxazole compounds like 4-Benzoyl-1,3-oxazole are used in applications like organic light-emitting diodes and organic thin-film transistors due to their significant electro-optical and charge transport properties. These properties are studied using density functional theory and time-dependent density functional theory (Irfan et al., 2018).

Pharmaceutical and Medicinal Applications

Synthesis of GABAA Receptor Ligands : Certain 1,3-oxazole derivatives, like KRM-II-81, are explored for their anxiolytic-like effects in pharmaceutical research. They are considered for their potential in treating anxiety disorders with improved pharmacokinetic and pharmacodynamic properties (Poe et al., 2016).

Antioxidant Properties : The synthesis of new oxazole-5(4H)-one derivatives involves hippuric acid derivatives, and these compounds are evaluated for antioxidant activity. Their effects on lipid peroxidation and hepatic enzymes have been studied for potential therapeutic applications (Kuş et al., 2017).

Liquid Crystal Research

- Liquid Crystalline Compounds : Oxazole and thiazole rings are key components in synthesizing liquid crystalline compounds. These compounds, containing a 1,3-oxazole ring, display liquid crystalline smectic A mesophase, making them significant in the study of liquid crystal behaviors (Ibraheem et al., 2020).

Mecanismo De Acción

Target of Action

Oxazole derivatives, which include 4-benzoyl-1,3-oxazole, have been reported to exhibit a wide spectrum of biological activities . These activities suggest that 4-Benzoyl-1,3-oxazole may interact with various enzymes and proteins that contribute to cellular proliferation .

Mode of Action

It is known that oxazole derivatives can interact with their targets in a variety of ways, leading to changes in cellular processes . For instance, some oxazole derivatives have been found to inhibit enzymes, disrupt protein-protein interactions, or modulate receptor activity . It is plausible that 4-Benzoyl-1,3-oxazole may act through similar mechanisms.

Biochemical Pathways

Given the broad biological activities of oxazole derivatives, it is likely that 4-benzoyl-1,3-oxazole could influence multiple pathways . These could include pathways related to cell proliferation, inflammation, and oxidative stress, among others .

Pharmacokinetics

Oxazole derivatives are generally known for their good bioavailability . The specific ADME properties of 4-Benzoyl-1,3-oxazole would likely depend on factors such as its chemical structure, formulation, and route of administration.

Result of Action

Based on the known activities of oxazole derivatives, it is possible that 4-benzoyl-1,3-oxazole could have effects such as inhibiting cell proliferation, reducing inflammation, or scavenging free radicals .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Benzoyl-1,3-oxazole. Factors such as temperature, pH, and the presence of other substances could potentially affect the compound’s stability and activity . Additionally, the biological environment within the body, including the presence of other molecules and the characteristics of the target cells, could also influence the action of 4-Benzoyl-1,3-oxazole.

Safety and Hazards

Direcciones Futuras

Propiedades

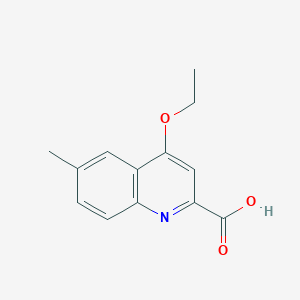

IUPAC Name |

1,3-oxazol-4-yl(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-10(9-6-13-7-11-9)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVSZVEDQGDOCBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=COC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzoyl-1,3-oxazole | |

CAS RN |

128979-15-7 | |

| Record name | 4-benzoyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

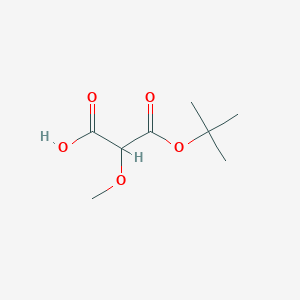

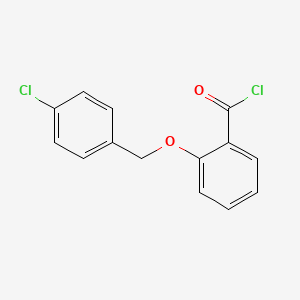

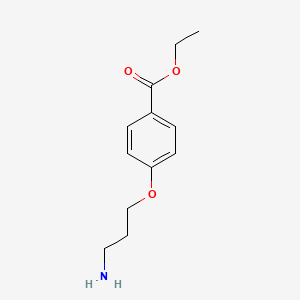

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

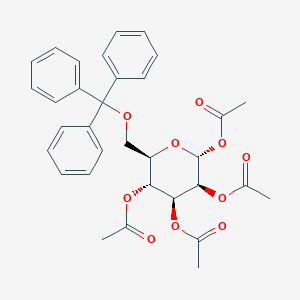

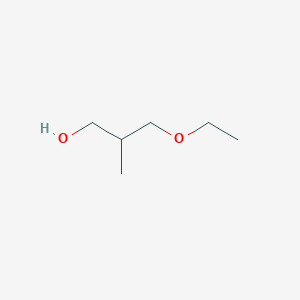

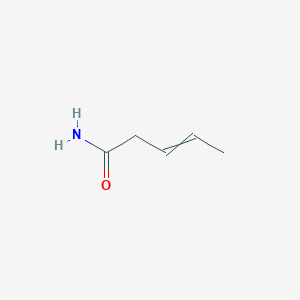

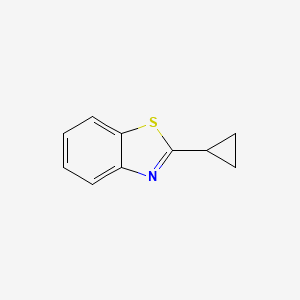

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)carbamate](/img/structure/B1396549.png)

![1-[4-(4-Bromobenzoyl)piperazin-1-yl]propan-1-one](/img/structure/B1396558.png)

![4-Methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1396572.png)